molecular formula C12H25ClN2O B14312848 1-(Butoxymethyl)-3-butyl-2,3-dihydro-1H-imidazol-1-ium chloride CAS No. 109795-95-1

1-(Butoxymethyl)-3-butyl-2,3-dihydro-1H-imidazol-1-ium chloride

Cat. No.: B14312848
CAS No.: 109795-95-1
M. Wt: 248.79 g/mol
InChI Key: LGYPRUCPUKVNLC-UHFFFAOYSA-N
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Description

1-(Butoxymethyl)-3-butyl-2,3-dihydro-1H-imidazol-1-ium chloride is a quaternary ammonium salt with a unique structure that combines an imidazolium core with butoxymethyl and butyl substituents

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(Butoxymethyl)-3-butyl-2,3-dihydro-1H-imidazol-1-ium chloride typically involves the alkylation of 1-butyl-2,3-dihydro-1H-imidazole with butoxymethyl chloride. The reaction is usually carried out in an aprotic solvent such as acetonitrile or dimethylformamide (DMF) under reflux conditions. The resulting product is then purified by recrystallization or column chromatography.

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for the addition of reagents and control of reaction conditions can enhance the efficiency and scalability of the process.

Chemical Reactions Analysis

Types of Reactions: 1-(Butoxymethyl)-3-butyl-2,3-dihydro-1H-imidazol-1-ium chloride can undergo various chemical reactions, including:

    Nucleophilic Substitution: The chloride ion can be replaced by other nucleophiles such as hydroxide, cyanide, or alkoxide ions.

    Oxidation: The compound can be oxidized to form imidazolium-based oxides.

    Reduction: Reduction reactions can lead to the formation of imidazolium-based hydrides.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium hydroxide, potassium cyanide, or sodium methoxide are commonly used.

    Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate can be employed.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Major Products:

    Nucleophilic Substitution: Products include various substituted imidazolium salts.

    Oxidation: Products include imidazolium oxides.

    Reduction: Products include imidazolium hydrides.

Scientific Research Applications

1-(Butoxymethyl)-3-butyl-2,3-dihydro-1H-imidazol-1-ium chloride has several applications in scientific research:

    Chemistry: It is used as a phase-transfer catalyst in organic synthesis, facilitating reactions between compounds in different phases.

    Biology: The compound has potential antimicrobial properties and is being studied for its effectiveness against various pathogens.

    Medicine: Research is ongoing to explore its use as a drug delivery agent due to its ability to form stable complexes with various drugs.

    Industry: It is used in the formulation of ionic liquids, which are employed as solvents and catalysts in various industrial processes.

Mechanism of Action

The mechanism of action of 1-(Butoxymethyl)-3-butyl-2,3-dihydro-1H-imidazol-1-ium chloride involves its interaction with molecular targets through ionic and hydrogen bonding. The imidazolium core can interact with negatively charged sites on target molecules, while the butoxymethyl and butyl groups provide hydrophobic interactions. These interactions can disrupt the function of target molecules, leading to antimicrobial or catalytic effects.

Comparison with Similar Compounds

    1-Butyl-3-methylimidazolium chloride: Similar structure but with a methyl group instead of a butoxymethyl group.

    1-Ethyl-3-methylimidazolium chloride: Contains an ethyl group instead of a butyl group.

    1-Hexyl-3-methylimidazolium chloride: Contains a hexyl group instead of a butyl group.

Uniqueness: 1-(Butoxymethyl)-3-butyl-2,3-dihydro-1H-imidazol-1-ium chloride is unique due to the presence of both butoxymethyl and butyl groups, which provide a balance of hydrophilic and hydrophobic properties. This makes it particularly effective as a phase-transfer catalyst and in forming stable complexes with various molecules.

Properties

CAS No.

109795-95-1

Molecular Formula

C12H25ClN2O

Molecular Weight

248.79 g/mol

IUPAC Name

1-(butoxymethyl)-3-butyl-1,2-dihydroimidazol-1-ium;chloride

InChI

InChI=1S/C12H24N2O.ClH/c1-3-5-7-13-8-9-14(11-13)12-15-10-6-4-2;/h8-9H,3-7,10-12H2,1-2H3;1H

InChI Key

LGYPRUCPUKVNLC-UHFFFAOYSA-N

Canonical SMILES

CCCCN1C[NH+](C=C1)COCCCC.[Cl-]

Origin of Product

United States

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